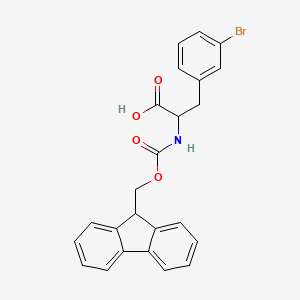

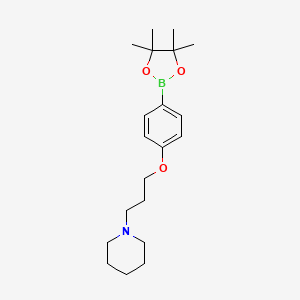

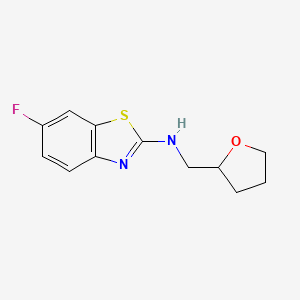

![molecular formula C7H8N4 B1461752 N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine CAS No. 98858-10-7](/img/structure/B1461752.png)

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

説明

“N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . It is also known as 1H-Imidazo[4,5-c]pyridin-4-amine . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis

The parent imidazopyridine compound, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, exhibited moderate TLR7-agonistic activity. N4-Acyl or -alkyl substitutions abrogated activity .Chemical Reactions Analysis

The series of derivatives showed moderate activity against this panel of cancer cell lines, with the bromo-substituted compound 14 bearing an amidino 2-imidazolinyl group having the most potent effect .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine” include a density of 1.5±0.1 g/cm3, boiling point of 529.3±30.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 80.4±3.0 kJ/mol, flash point of 307.3±11.8 °C, index of refraction of 1.806, molar refractivity of 38.9±0.3 cm3, and molar volume of 90.6±3.0 cm3 .科学的研究の応用

Antiviral Activity

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine derivatives exhibit promising antiviral properties. Researchers have explored their efficacy against various viral infections, including influenza, herpes simplex, and human immunodeficiency virus (HIV) . These compounds interfere with viral replication mechanisms, making them potential candidates for antiviral drug development.

Antibacterial and Antimicrobial Effects

Imidazo[4,5-C]pyridin-4-amine derivatives have demonstrated antibacterial and antimicrobial activities. They inhibit bacterial growth by targeting essential cellular processes, such as DNA replication or protein synthesis . These compounds could contribute to combating antibiotic-resistant bacteria.

Anti-Inflammatory Potential

Studies suggest that N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine derivatives possess anti-inflammatory properties. They modulate immune responses and reduce inflammation, making them relevant in conditions like rheumatoid arthritis or inflammatory bowel diseases .

Antiprotozoal Activity

Certain imidazo[4,5-C]pyridin-4-amine analogs exhibit antiprotozoal effects. Researchers have investigated their efficacy against protozoan parasites, such as Trypanosoma and Leishmania species . These compounds may offer new avenues for treating parasitic infections.

Antipsychotic Potential

Although less explored, some imidazo[4,5-C]pyridin-4-amine derivatives show promise as antipsychotic agents. Their influence on neurotransmitter systems warrants further investigation . These compounds could contribute to mental health therapeutics.

Met Kinase Inhibition

Recent studies have identified imidazo[4,5-C]pyridin-4-amine-based compounds as potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cancer progression . These molecules hold potential for targeted cancer therapies.

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Biological evaluation of imidazopyridine derivatives as potential therapeutic agents. (2022). Medicinal Chemistry Research, 31(3), 399–411. Read more Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors. (2014). European Journal of Medicinal Chemistry, 87, 356–366. Read more

作用機序

将来の方向性

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Therefore, future research could focus on exploring its potential therapeutic applications.

特性

IUPAC Name |

N-methyl-1H-imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-8-7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPBCFYXQPRGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1461672.png)

![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)

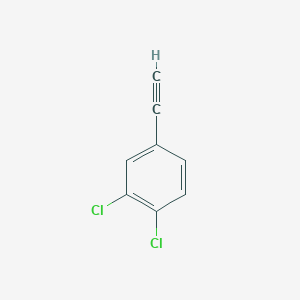

![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)